molecular formula C10H13NOS B8747825 N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide

N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide

Cat. No. B8747825
M. Wt: 195.28 g/mol
InChI Key: VAXZXGLXBDGUOY-UHFFFAOYSA-N
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Patent
US04332724

Procedure details

A mixture of N-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)-acetamide (2.0 g; 10.25 m mole), cobaltous acetate (0.49 g; 2.77 m mole), cobaltous bromide tetrahydrate (0.635 g; 2.18 m mole), water (0.4 ml), acetic acid (5.0 ml) and methyl isobutyl ketone (35.0 ml) in suitable flask fitted with a reflux condenser, a gas dispersion tube and a thermometer is stirred vigorously. Air is introduced through the dispersion tube into the turbid blue solution at room temperature for 45 minutes, and then the mixture is heated. After 25 minutes, the solution turns greenish blue (temperature: 45° C.) and in 15 minutes green (temperature: 55° C.). The reaction is run overnight with periodic additions of methyl isobutyl ketone. The greyish green reaction mixture containing some suspended dark gray solid is then diluted with water (40.0 ml) and saturated with sodium chloride. The upper organic phase is separated and the aqueous phase extracted with chloroform (2×100 ml). The organic phase and the chloroform extracts are combined, washed with brine (50 ml) and water (25 ml), respectively. The water wash is counter-extracted with chloroform (50 ml) and the chloroform extract added to the above organic phase. The combined organic phase is evaporated in vacuo to afford a gum, which contains the desired compound. The latter is hydrolyzed without further purification and the resultant amine hydrochloride is converted to 4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-ylurea.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
cobaltous acetate
Quantity
0.49 g
Type
reactant
Reaction Step One
[Compound]
Name
cobaltous bromide tetrahydrate
Quantity
0.635 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]([NH:10][C:11](=[O:13])[CH3:12])[CH2:7][CH2:8][CH2:9][C:2]1=2.C(O)(=[O:16])C.C(C(C)=O)C(C)C>O.[Cl-].[Na+]>[O:16]=[C:9]1[C:2]2[S:1][CH:5]=[CH:4][C:3]=2[CH:6]([NH:10][C:11](=[O:13])[CH3:12])[CH2:7][CH2:8]1 |f:4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
S1C2=C(C=C1)C(CCC2)NC(C)=O
Name
cobaltous acetate
Quantity
0.49 g
Type
reactant
Smiles
Name
cobaltous bromide tetrahydrate
Quantity
0.635 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
35 mL
Type
reactant
Smiles
C(C(C)C)C(=O)C
Name
Quantity
0.4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C(=O)C
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
a thermometer is stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser, a gas dispersion tube
ADDITION
Type
ADDITION
Details
Air is introduced through the dispersion tube into the turbid blue solution at room temperature for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
CUSTOM
Type
CUSTOM
Details
blue (temperature: 45° C.)
WAIT
Type
WAIT
Details
in 15 minutes green (temperature: 55° C.)
Duration
15 min
ADDITION
Type
ADDITION
Details
The greyish green reaction mixture containing some suspended dark gray solid
CUSTOM
Type
CUSTOM
Details
The upper organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with chloroform (2×100 ml)
WASH
Type
WASH
Details
washed with brine (50 ml) and water (25 ml)
WASH
Type
WASH
Details
The water wash
EXTRACTION
Type
EXTRACTION
Details
is counter-extracted with chloroform (50 ml)
EXTRACTION
Type
EXTRACTION
Details
the chloroform extract
ADDITION
Type
ADDITION
Details
added to the above organic phase
CUSTOM
Type
CUSTOM
Details
The combined organic phase is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a gum, which

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
O=C1CCC(C2=C1SC=C2)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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